molecular formula C12H16N2O3 B5107862 N-(2-hydroxyethyl)-N'-(2-phenylethyl)ethanediamide

N-(2-hydroxyethyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B5107862
M. Wt: 236.27 g/mol
InChI Key: PRXDUKBBKZDXOU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide: is an organic compound that belongs to the class of amides It features both a hydroxyethyl group and a phenylethyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-(2-hydroxyethyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-8-14-12(17)11(16)13-7-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXDUKBBKZDXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 2-hydroxyethylamine with 2-phenylethylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common coupling agents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of N-(2-oxoethyl)-N’-(2-phenylethyl)ethanediamide.

    Reduction: Formation of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamine.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylethyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamine: Similar structure but with amine groups instead of amide groups.

    N-(2-hydroxyethyl)-N’-(2-phenylethyl)propanediamide: Similar structure but with a propanediamide backbone.

    N-(2-hydroxyethyl)-N’-(2-phenylethyl)butanediamide: Similar structure but with a butanediamide backbone.

Uniqueness

N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide is unique due to its specific combination of hydroxyethyl and phenylethyl groups attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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